molecular formula C13H20O5 B1265280 Tricladic acid C

Tricladic acid C

Cat. No. B1265280
M. Wt: 256.29 g/mol
InChI Key: CDMKEGLENKKMCC-DHZHZOJOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tricladic acid C is a natural product found in Tricladium castaneicola with data available.

Scientific Research Applications

Antifungal and Cytotoxic Properties

  • Antifungal Activity : Tricladic acid C, isolated from the aquatic hyphomycete Tricladium castaneicola, exhibits inhibitory activity against certain fungi, particularly Phytophthora sp., a plant pathogen of oomycetes. This highlights its potential application in combating plant diseases caused by fungal pathogens (Han et al., 2015).
  • Cytotoxicity against Melanoma Cells : The same study noted the cytotoxicity of tricladic acid C against B16 melanoma cells, indicating potential use in cancer research, particularly for melanoma treatments (Han et al., 2015).

Structural and Synthetic Studies

  • Synthesis and Structure Confirmation : A study focused on the total syntheses of tricladic acids A, B, and C from Tricladium castaneicola, which helped in confirming their structures. This research contributes to the field by providing a synthetic pathway for these compounds, which is crucial for further exploration of their applications (Heard et al., 2020).

Chemical Interactions and Properties

  • Electrophilic Metal Complexes : Tricladic acid C, as a derivative of maleic anhydride, may interact with various electrophilic metal complexes. This can have implications in the field of organometallic chemistry and materials science, although direct studies on tricladic acid C in this context are not available (Goldshleger & Moravsky, 1994).

properties

Product Name

Tricladic acid C

Molecular Formula

C13H20O5

Molecular Weight

256.29 g/mol

IUPAC Name

(2E)-2-(8-hydroxyoctylidene)-3-methylidenebutanedioic acid

InChI

InChI=1S/C13H20O5/c1-10(12(15)16)11(13(17)18)8-6-4-2-3-5-7-9-14/h8,14H,1-7,9H2,(H,15,16)(H,17,18)/b11-8+

InChI Key

CDMKEGLENKKMCC-DHZHZOJOSA-N

Isomeric SMILES

C=C(/C(=C\CCCCCCCO)/C(=O)O)C(=O)O

Canonical SMILES

C=C(C(=CCCCCCCCO)C(=O)O)C(=O)O

synonyms

tricladic acid C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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